molecular formula C20H20FN7O B2787243 1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396813-74-3

1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2787243
CAS No.: 1396813-74-3
M. Wt: 393.426
InChI Key: VXKSPHCOGNRJIX-UHFFFAOYSA-N
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Description

“1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea” is a urea-based small molecule featuring a pyrimidine core substituted with a 4-(pyridin-2-yl)piperazine moiety and a 2-fluorophenyl group. This compound belongs to a class of kinase inhibitors or receptor modulators, where the pyrimidine and piperazine groups are critical for binding interactions.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN7O/c21-16-5-1-2-6-17(16)26-20(29)25-15-13-23-19(24-14-15)28-11-9-27(10-12-28)18-7-3-4-8-22-18/h1-8,13-14H,9-12H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKSPHCOGNRJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluoroaniline with a suitable isocyanate to form the urea linkage. This intermediate is then reacted with a pyridinyl-piperazine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions often result in the replacement of the fluorine atom with other nucleophiles.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Yield (%) LogP
Target Compound Pyrimidine-urea 2-Fluorophenyl, 4-(pyridin-2-yl)piperazine ~400 (estimated) N/A ~3.5†
11a () Thiazole-phenyl-urea 3-Fluorophenyl, hydrazinyl-2-oxoethyl 484.2 85.1 N/A
BJ54219 () Pyrimidine-urea 3-Fluoro-4-methylphenyl, 4-methylpiperazine 344.39 N/A N/A
Compound Imidazopyridine-pyrimidine-urea Trifluoroethyl, 4-methylpiperazine 510.51 N/A 4.36
MK13 () Pyrazolopyrimidinone-urea 3,5-Dimethoxyphenyl N/A N/A N/A

†Estimated based on structural analogs.

Key Observations:

Core Heterocycles : The target’s pyrimidine core distinguishes it from thiazole (11a, ) or imidazopyridine () derivatives. Pyrimidines often exhibit improved solubility over bulkier heterocycles but may reduce binding affinity compared to planar systems like thiazoles .

Piperazine Modifications: The 4-(pyridin-2-yl)piperazine group in the target compound provides a unique electronic profile compared to 4-methylpiperazine () or morpholine ().

Substituent Effects : The 2-fluorophenyl group in the target compound contrasts with 3-fluoro (11a) or 3-chloro-4-fluorophenyl (11c) groups in . Ortho-substitution on the phenyl ring may sterically hinder metabolism, increasing bioavailability compared to para- or meta-substituted analogs .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s estimated LogP (~3.5) is lower than ’s imidazopyridine derivative (LogP 4.36), suggesting better aqueous solubility. This is critical for oral bioavailability .
  • Synthetic Efficiency : Yields for analogs in (85–88%) indicate robust synthetic routes for urea derivatives, though the target compound’s specific yield remains unreported .
  • Bioactivity : While direct data are lacking, ’s compound (BJ54219) with a 4-methylpiperazine-pyrimidine motif shows structural similarity to kinase inhibitors targeting EGFR or ALK. The pyridinylpiperazine in the target may enhance affinity for serotonin or dopamine receptors, as seen in related arylpiperazines .

Key Advantages and Limitations

  • Advantages: The pyridinylpiperazine moiety offers a balance of hydrophilicity and target engagement, unlike bulkier groups in ’s pyrido-pyrimidinones. Ortho-fluorine on the phenyl group may reduce cytochrome P450-mediated metabolism compared to meta-substituted analogs (e.g., 11a) .
  • Limitations :

    • Lack of electron-withdrawing groups (e.g., trifluoromethyl in 11d, ) may reduce potency against certain kinases.
    • Higher molecular weight (~400) compared to BJ54219 (344.39) could limit blood-brain barrier penetration .

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